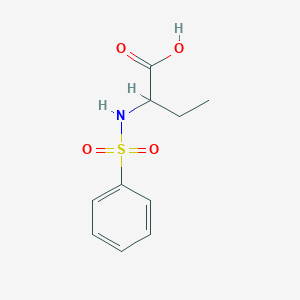
2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine, is a secondary amine that is part of the tetrahydropyran series. This class of compounds is known for its potential in various chemical transformations and has been the subject of several studies to understand its synthesis, reactivity, and properties.
Synthesis Analysis
The synthesis of related tetrahydropyran amines typically involves the condensation of the amine with aromatic aldehydes, followed by reduction to yield secondary amines. For instance, the condensation of 2-[2-isopropyl-4-(3-methylbutyl)tetrahydropyran-4-yl]ethylamine with aromatic aldehydes and subsequent reduction resulted in secondary amines of the tetrahydropyran series . Another study reported the synthesis of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine through a similar process, with the addition of ketones to the condensation step and the use of azomethines formation followed by reduction . Furthermore, a preparative method was developed for a related compound, 2-[2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]amine, which involved multiple steps including the transformation of 2-isopropyltetrahydropyran-4-one and subsequent reactions leading to the target amine .
Molecular Structure Analysis
The molecular structure of these tetrahydropyran amines is characterized by the presence of an isopropyl group and a tetrahydropyran ring. The variations in the substituents on the tetrahydropyran ring, such as the presence of a p-tolyl group, influence the chemical behavior and potential applications of these compounds. The studies do not provide detailed molecular structure analysis, but the synthesis methods imply a consistent presence of the tetrahydropyran ring and an ethylamine moiety .
Chemical Reactions Analysis
The chemical reactivity of these amines has been explored through their reactions with various reagents. Secondary amines of the tetrahydropyran series have been shown to react with acetyl chloride, succinic, and phthalic anhydrides to yield corresponding acetamides, succinimides, and phthalimides . Additionally, reactions with acetic acid and propionic acid chlorides have been used to produce the corresponding amides . These reactions demonstrate the versatility of tetrahydropyran amines in forming a wide range of derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine are not detailed in the provided studies, the general properties of tetrahydropyran amines can be inferred. These compounds are likely to be liquid at room temperature and may exhibit moderate polarity due to the presence of the amine group. Their solubility in organic solvents and reactivity with acids and anhydrides suggest that they can participate in a variety of organic synthesis reactions .
Applications De Recherche Scientifique
Chemopotentiating Agent in Cancer Therapy
- N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE), structurally similar to the chemical , has been identified as a novel anti-histaminic and chemopotentiating agent. It exhibits hormetic effects on DNA synthesis and has shown promising results in increasing survival rates in patients with metastatic breast cancer when co-administered with doxorubicin. DPPE selectively sensitizes cancer cells that express the multiple drug resistance phenotype, making them more susceptible to the cytotoxic effects of chemotherapeutic agents (Brandes, 2008).
Cognitive Improvement
- Studies on derivatives of ethylamine have shown potential in improving the cognitive function of mice. Compounds like Promoting Memory No.5 and Promoting Memory No.6 have demonstrated a significant effect on reducing error frequency and prolonging latency in learning and memory tests (Zhang Hong-ying, 2012).
Dental Applications
- Research into flowable dental composites containing antibacterial compounds related to ethylamine derivatives has shown promising results. Although these compounds can reduce the flexural strength of the composites, they significantly increase the antibacterial properties, which could be beneficial in dental applications (Abaszadeh & Mohammadzadeh, 2020).
Neuroprotection
- Tetramethyl pyrazine, a biologically active alkaloid, has shown neuroprotective properties and can reduce stroke injury in cerebral ischemia/reperfusion models. Research indicates that Tetramethyl pyrazine might protect hippocampal neurons against anoxia/reoxygenation injury by inhibiting apoptosis, potentially through the inhibition of the JNK signal pathway (Zhong et al., 2016).
Propriétés
IUPAC Name |
2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)16-12-17(8-10-18,9-11-19-16)15-6-4-14(3)5-7-15/h4-7,13,16H,8-12,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVXHZLIZADOQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOC(C2)C(C)C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387996 |
Source


|
| Record name | 2-[4-(4-Methylphenyl)-2-(propan-2-yl)oxan-4-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine | |
CAS RN |
672266-20-5 |
Source


|
| Record name | 2-[4-(4-Methylphenyl)-2-(propan-2-yl)oxan-4-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1304990.png)